N-(4-chlorothiazol-2-yl)acetamide

Neuraminidase Inhibition Antiviral Influenza

Authentic N-(4-chlorothiazol-2-yl)acetamide (4-chloro-2-acetamidothiazole) is essential for medicinal chemistry. Literature claims of a 4-chloro isomer often yield the incorrect 5-chloro regioisomer. Procurement must be from a verified source to guarantee structural identity, validated by methods such as HPLC, NMR, or MS analysis. This compound also serves as a key probe for investigating 4-halothiazole ring-opening reactivity, which is crucial for optimizing synthetic pathways.

Molecular Formula C5H5ClN2OS
Molecular Weight 176.62 g/mol
CAS No. 89283-43-2
Cat. No. B1426080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorothiazol-2-yl)acetamide
CAS89283-43-2
Molecular FormulaC5H5ClN2OS
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)Cl
InChIInChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)
InChIKeyBTTCWGSJNRDNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorothiazol-2-yl)acetamide (CAS 89283-43-2): Procurement-Grade Overview for Pharmaceutical & Agrochemical Intermediate Sourcing


N-(4-chlorothiazol-2-yl)acetamide (CAS 89283-43-2) is a heterocyclic building block belonging to the 2-acetamidothiazole class, characterized by a chloro substituent at the 4-position of the thiazole ring [1]. This structural motif is foundational to numerous bioactive molecules, including antimicrobial and antiviral agents, as well as kinase inhibitors [2]. Its procurement is primarily driven by its role as a versatile intermediate in medicinal chemistry and agrochemical development [1]. However, selection for research or manufacturing requires navigating specific synthetic and stability challenges that differentiate it from close analogs, as detailed in the quantitative evidence below.

Why N-(4-chlorothiazol-2-yl)acetamide Cannot Be Casually Substituted by Other Thiazole Acetamides in Your Synthesis or Assay


Generic substitution of N-(4-chlorothiazol-2-yl)acetamide with its 4-methyl, 4-bromo, or unsubstituted thiazole analogs is inadvisable due to compound-specific reactivity and stability profiles. Specifically, the 4-chloro substituent imparts a unique susceptibility to ring-opening hydrolysis [1], a behavior not universally shared by its analogs, which can lead to unexpected decomposition during synthesis or biological assays. Furthermore, the synthetic route to the authentic 4-chloro isomer is fraught with challenges, as a widely claimed synthesis has been demonstrated to yield the incorrect 5-chloro isomer instead [1]. This necessitates rigorous analytical confirmation of structural identity, which is a non-negotiable step for procurement and use. The following evidence quantifies these critical differentiators.

Quantitative Evidence Guide: Verified Differentiation of N-(4-chlorothiazol-2-yl)acetamide (89283-43-2) for Informed Sourcing Decisions


Neuraminidase Inhibition Potency: N-(4-chlorothiazol-2-yl)acetamide vs. Structurally Complex Thiazole Derivatives

N-(4-chlorothiazol-2-yl)acetamide demonstrates exceptional potency as an inhibitor of influenza A neuraminidase (N2), with a reported IC50 of 6.0 nM [1]. In cross-study comparison, this simple acetamide exhibits over 500-fold greater potency than the more structurally complex thiazole derivative A2, which was reported to have an IC50 of 8.2 ± 0.5 µg/mL against the same target [2]. This significant difference in potency, despite the latter's more elaborate chalcone-based structure, underscores the critical contribution of the specific 4-chloro-2-acetamidothiazole core to target engagement.

Neuraminidase Inhibition Antiviral Influenza

Chemical Stability: N-(4-chlorothiazol-2-yl)acetamide Decomposes Under Mild Hydrolysis Unlike the 5-Chloro Isomer

A critical differentiator for N-(4-chlorothiazol-2-yl)acetamide is its pronounced instability under mild aqueous conditions. Research demonstrates that even mild hydrolysis leads to rapid decomposition and reversion to 2-aminothiazol-4(5H)-one [1]. This behavior is in stark contrast to its regioisomer, the 5-chloro derivative (compound 19), which is stable enough to be isolated and characterized by X-ray crystallography after synthesis under 'green' conditions [1]. This instability dictates specific handling and storage protocols for the 4-chloro isomer.

Chemical Stability Hydrolysis Synthetic Intermediate

Synthetic Yield Comparison: Direct Acylation of 2-Amino-4-chlorothiazole is Inefficient vs. Boc-Protected Route

The direct acylation of 2-amino-4-chlorothiazole to yield N-(4-chlorothiazol-2-yl)acetamide is characterized by low efficiency and significant byproduct formation. A standard two-phase acylation procedure yielded the desired product in only 17% yield [1]. Anhydrous acylation improved this marginally to 19% [1]. In contrast, a more sophisticated route involving Boc protection of the intermediate pseudothiohydantoin, followed by halogenation, deprotection, and final acylation, delivers the final thiazolide products cleanly and in good yields [1]. This highlights the synthetic challenge associated with this specific analog.

Synthetic Efficiency Acylation Process Chemistry

High-Value Application Scenarios for N-(4-chlorothiazol-2-yl)acetamide Based on Verified Differentiating Evidence


Antiviral Drug Discovery: Influenza Neuraminidase Inhibitor Lead Optimization

The exceptional potency of N-(4-chlorothiazol-2-yl)acetamide (IC50 = 6.0 nM) against influenza N2 neuraminidase [1] positions it as a high-value starting point for medicinal chemistry campaigns. Its simple, low-molecular-weight structure offers a significant advantage over more complex thiazole derivatives [2], allowing for efficient exploration of chemical space to improve drug-like properties such as pharmacokinetics and selectivity while maintaining potent target engagement.

Synthetic Methodology Development: Investigating 4-Halothiazole Reactivity and Stability

The documented instability of N-(4-chlorothiazol-2-yl)acetamide to mild hydrolysis [1] makes it a valuable probe for studying the reactivity of 4-halothiazoles. Researchers in process chemistry and synthetic methodology can utilize this compound to benchmark new protective group strategies or to investigate the mechanistic underpinnings of thiazole ring-opening reactions, as its decomposition pathway is well-defined and rapid.

Quality Control and Analytical Standards: Differentiating 4-Chloro from 5-Chloro Isomers

Given the published correction that a claimed synthesis of 2-acetamido-4-chlorothiazole actually produces its 5-chloro isomer [1], authentic N-(4-chlorothiazol-2-yl)acetamide serves as an essential analytical reference standard. Procurement of a verified sample is critical for developing and validating HPLC, NMR, or MS methods to confirm the identity and purity of synthesized batches, preventing the costly error of misidentifying a regioisomer.

Medicinal Chemistry: Building Block for Kinase and Antimicrobial Libraries

The 2-aminothiazole core is a privileged structure in kinase inhibitors and antimicrobials [2]. N-(4-chlorothiazol-2-yl)acetamide, as a protected and pre-functionalized form of this core, allows for direct incorporation into more complex molecular architectures. Its use in parallel synthesis or library generation can streamline the exploration of structure-activity relationships (SAR) around this important pharmacophore, provided its specific handling requirements are met.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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